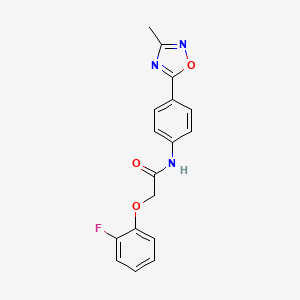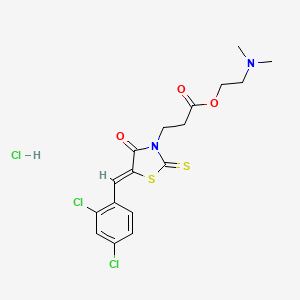
2-(2-fluorophenoxy)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and acetylation processes. For instance, derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole have been synthesized by condensation with phenyl acetamide derivatives containing a fluorine atom, indicating a methodology that could be applicable to the synthesis of our target compound (Parikh & Joshi, 2014). Another example involves using 3-fluoro-4-cyanophenol as a primary compound for synthesizing novel acetamides, showcasing a route that could potentially be adapted for synthesizing 2-(2-fluorophenoxy)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using various spectroscopic techniques, including NMR and IR spectroscopy, to confirm the presence of specific functional groups and the overall structure of the compound. The detailed structure allows for the understanding of molecular interactions and reactivity patterns, which are crucial for their applications (Ding et al., 2006).
Chemical Reactions and Properties
Compounds in this category often undergo various chemical reactions, including but not limited to, nucleophilic substitution reactions, where the fluorine atom and the oxadiazole ring play significant roles. These reactions can lead to the formation of new compounds with potential biological activity or other useful properties (Almasirad et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are important for their handling and application in various domains. These properties are often determined experimentally through techniques such as recrystallization and solubility tests in different solvents (Ding et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other chemicals, define the potential uses of these compounds. Studies on related compounds have shown that the presence of fluorine atoms and oxadiazole rings can significantly affect their chemical behavior and biological activity, such as antimicrobial properties (Parikh & Joshi, 2014).
Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Therapeutic Applications
A study outlined the design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives as Collapsin response mediator protein 1 (CRMP 1) inhibitors for potential use in treating small lung cancer. The research focused on novel compounds synthesized and characterized by various spectroscopic techniques, showing considerable inhibition of cell growth, suggesting their potential in cancer therapy (Panchal, Rajput, & Patel, 2020).
Antimicrobial Activity
Another study synthesized a series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which were then condensed with phenyl acetamide derivatives possessing a fluorine atom. These compounds were evaluated for their antimicrobial properties, with some derivatives showing high potency against a broad panel of bacterial and fungal strains, indicating the role of fluorine atoms in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).
Anticonvulsant Activity
In the context of neurological disorders, new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles were synthesized and screened for anticonvulsant activities. One compound, in particular, showed significant activity in both PTZ and MES models, suggesting a potential pathway mediated by benzodiazepine receptors and another unknown mechanism, highlighting the compound's relevance in developing anticonvulsant therapies (Almasirad et al., 2004).
Advanced Material Applications
A series of aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups were prepared, showing potential for creating thin, flexible films with high thermal stability and desirable electrical insulating properties. These materials, easily soluble in polar solvents and capable of forming films, exhibited decomposition temperatures above 400°C and glass transition temperatures in the range of 220–271°C. Such properties indicate their usefulness in various high-performance material applications (Hamciuc et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-11-19-17(24-21-11)12-6-8-13(9-7-12)20-16(22)10-23-15-5-3-2-4-14(15)18/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHAHCFKQLQFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2480532.png)
![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)
![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)




![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate](/img/structure/B2480544.png)

![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)

![2-[(4-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480552.png)
